molecular formula C7H5BrF2Mg B596990 2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 107549-26-8

2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No.: B596990
CAS No.: 107549-26-8
M. Wt: 231.323
InChI Key: KDVWBIWSDJCATG-UHFFFAOYSA-M
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Description

2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is an organometallic compound used primarily as a Grignard reagent in organic synthesis. This compound is known for its reactivity and is often utilized in the formation of carbon-carbon bonds, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Difluorobenzylmagnesium bromide typically involves the reaction of 2,6-difluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

2,6-Difluorobenzyl bromide+Magnesium2,6-Difluorobenzylmagnesium bromide\text{2,6-Difluorobenzyl bromide} + \text{Magnesium} \rightarrow \text{2,6-Difluorobenzylmagnesium bromide} 2,6-Difluorobenzyl bromide+Magnesium→2,6-Difluorobenzylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of 2,6-Difluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent, including reactors designed to maintain an inert atmosphere and control the temperature and pressure conditions. The product is typically purified and standardized to a specific concentration, such as 0.25M in 2-methyltetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: 2-methyltetrahydrofuran, diethyl ether.

    Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From halogen-metal exchange reactions.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

2,6-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Intermediate in the synthesis of drug candidates.

    Material Science: Used in the preparation of functional materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylmagnesium bromide
  • 3,5-Difluorobenzylmagnesium bromide
  • 2,6-Dimethylphenylmagnesium bromide

Uniqueness

2,6-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can affect its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over the reaction outcome is required .

Properties

IUPAC Name

magnesium;1,3-difluoro-2-methanidylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVWBIWSDJCATG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294786
Record name 2,6-Difluorobenzylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107549-26-8
Record name 2,6-Difluorobenzylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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